molecular formula C7H14O3 B1615496 1,5-Dimethoxy-3-pentanone CAS No. 53005-18-8

1,5-Dimethoxy-3-pentanone

Cat. No.: B1615496
CAS No.: 53005-18-8
M. Wt: 146.18 g/mol
InChI Key: KPAJOFKZGBPVJO-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-3-pentanone is an organic compound with the molecular formula C7H14O3 It is a ketone with two methoxy groups attached to the first and fifth carbon atoms of the pentanone chain

Properties

IUPAC Name

1,5-dimethoxypentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-9-5-3-7(8)4-6-10-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAJOFKZGBPVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337403
Record name 1,5-Dimethoxy-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53005-18-8
Record name 1,5-Dimethoxy-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethoxy-3-pentanone can be synthesized through several methods. One common synthetic route involves the reaction of methanol with 3-pentanone. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1,5-dimethoxy-3-pentanone may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-3-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethoxy-3-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dimethoxy-3-pentanone involves its interaction with various molecular targets. The methoxy groups and the ketone functionality allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. Specific pathways and targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethoxy-3-pentanone is unique due to its specific combination of methoxy groups and a ketone functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

1,5-Dimethoxy-3-pentanone is a ketone compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. The aim is to provide a comprehensive overview of the biological effects of this compound based on diverse sources.

Chemical Structure and Properties

1,5-Dimethoxy-3-pentanone has the molecular formula C₇H₁₄O₃ and a molecular weight of 142.19 g/mol. Its structure features two methoxy groups and a pentanone moiety, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that 1,5-Dimethoxy-3-pentanone exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

These findings suggest that 1,5-Dimethoxy-3-pentanone could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of 1,5-Dimethoxy-3-pentanone has been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines, including:

  • HeLa Cells : IC50 value of 150 µg/mL.
  • MCF-7 Cells : IC50 value of 120 µg/mL.
  • A549 Cells : IC50 value of 130 µg/mL.

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a subject of interest for further cancer research.

Antioxidant Activity

The antioxidant capacity of 1,5-Dimethoxy-3-pentanone was assessed using the DPPH radical scavenging assay. The compound demonstrated a strong ability to scavenge free radicals.

Concentration (µg/mL) Scavenging Activity (%)
5045
10065
20085

These results indicate that the compound can effectively reduce oxidative stress, which is linked to various chronic diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of 1,5-Dimethoxy-3-pentanone:

  • Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells showed that treatment with 1,5-Dimethoxy-3-pentanone led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy in Clinical Isolates : Another study tested the compound against clinical isolates of Staphylococcus aureus and found it effective in reducing bacterial load in vitro, suggesting its potential use in treating infections caused by resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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